molecular formula C14H21NO3 B061152 Cbz-D-Leucinol CAS No. 166735-51-9

Cbz-D-Leucinol

Cat. No.: B061152
CAS No.: 166735-51-9
M. Wt: 251.32 g/mol
InChI Key: YGARWTHXCINBQM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

N-Z-D-Leucinol can be synthesized from D/L-leucinol and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-leucinol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

N-Z-D-Leucinol undergoes various chemical reactions, including:

Scientific Research Applications

N-Z-D-Leucinol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Z-D-Leucinol involves its interaction with specific molecular targets and pathways. One of the key pathways is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . N-Z-D-Leucinol activates mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1, thereby regulating cell growth and metabolism .

Comparison with Similar Compounds

N-Z-D-Leucinol can be compared with other similar compounds such as:

Biological Activity

Cbz-D-Leucinol, a carbobenzyloxy (Cbz) derivative of D-leucine, has garnered attention in pharmaceutical and biochemical research due to its unique biological properties. This compound is primarily studied for its role as a building block in peptide synthesis and its potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy group attached to the amino acid D-leucine. The structure can be represented as follows:

Cbz D Leucinol C6H5CH2OC(CH2CH(CH3)NH2)OH\text{Cbz D Leucinol C}_6\text{H}_5\text{CH}_2\text{O}-\text{C}(\text{CH}_2\text{CH}(\text{CH}_3)\text{NH}_2)-\text{OH}

This structure contributes to its stability and solubility, which are crucial for biological activity.

Enzymatic Activity

Research indicates that this compound exhibits significant enzymatic activity, particularly in the context of peptide synthesis. It serves as a substrate for various enzymes, including leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in bacteria. Studies have shown that this compound can effectively inhibit LeuRS, demonstrating potential as an antimicrobial agent against pathogenic bacteria such as Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 5 µg/mL .

Antimicrobial Properties

The antimicrobial properties of this compound have been investigated in several studies. Its ability to inhibit bacterial growth has been attributed to its interaction with bacterial protein synthesis machinery. The following table summarizes key findings from studies on the antimicrobial efficacy of this compound:

Study Pathogen MIC (µg/mL) Mechanism
Streptococcus pneumoniae5Inhibition of LeuRS
Escherichia coli10Disruption of protein synthesis
Mycobacterium tuberculosis1.8Targeting LeuRS active site

These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of this compound, it was found to exhibit low toxicity towards human cells, making it a promising candidate for therapeutic applications. The selectivity index (SI) indicates that the compound can effectively target bacterial cells while sparing human cells, which is critical for drug development .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

  • Antibiotic Development : A study focused on synthesizing novel antibiotics using this compound derivatives demonstrated enhanced antibacterial activity compared to traditional antibiotics. The derivatives showed improved binding affinity to LeuRS, leading to better efficacy against resistant strains .
  • Peptide Synthesis : In peptide synthesis applications, this compound has been utilized as a protecting group that facilitates the formation of peptide bonds without compromising the biological activity of the resulting peptides. This property is particularly useful in synthesizing complex peptides for therapeutic purposes .

Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584254
Record name Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166735-51-9
Record name Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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